molecular formula C22H35NO2 B189998 Eicosapentaenoyl Ethanolamide CAS No. 109001-03-8

Eicosapentaenoyl Ethanolamide

Katalognummer: B189998
CAS-Nummer: 109001-03-8
Molekulargewicht: 345.5 g/mol
InChI-Schlüssel: OVKKNJPJQKTXIT-JLNKQSITSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Eicosapentaenoyl Ethanolamide (EPEA) is an omega-3 polyunsaturated fatty acid (PUFA)-derived N-acylethanolamide (NAE) that belongs to the endocannabinoid-like "entourage" metabolite family. Structurally, it consists of a 20-carbon eicosapentaenoic acid (EPA; 20:5n-3) conjugated to ethanolamine. Unlike classical endocannabinoids such as anandamide (AEA), EPEA exhibits weaker binding affinity to cannabinoid receptors (CB1/CB2) but demonstrates unique signaling properties through peroxisome proliferator-activated receptors (PPARs) and other pathways . This article provides a detailed comparison of EPEA with structurally and functionally related NAEs, emphasizing receptor interactions, metabolic pathways, and biological roles.

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Eicosapentaenoylethanolamid kann durch Amidierung von Eicosapentaensäure mit Ethanolamin synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung von Kupplungsmitteln wie N,N'-Dicyclohexylcarbodiimid (DCC) und 4-Dimethylaminopyridin (DMAP), um die Bildung der Amidbindung zu erleichtern. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Dichlormethan bei Raumtemperatur durchgeführt .

Industrielle Produktionsverfahren: Die industrielle Produktion von Eicosapentaenoylethanolamid kann die enzymatische Synthese mit Lipasen beinhalten, um die Reaktion zwischen Eicosapentaensäure und Ethanolamin zu katalysieren. Dieses Verfahren ist aufgrund seiner milden Reaktionsbedingungen und hohen Spezifität vorteilhaft, was zu höheren Ausbeuten und weniger Nebenprodukten führen kann .

Arten von Reaktionen:

    Oxidation: Eicosapentaenoylethanolamid kann Oxidationsreaktionen eingehen, insbesondere an den Doppelbindungen, die im Eicosapentaensäureteil vorhanden sind. Übliche Oxidationsmittel sind Kaliumpermanganat und Ozon.

    Reduktion: Die Reduktion von Eicosapentaenoylethanolamid kann mit Hydrierungskatalysatoren wie Palladium auf Kohlenstoff erreicht werden, die die Doppelbindungen zu Einfachbindungen reduzieren können.

    Substitution: Die Hydroxylgruppe in Ethanolamin kann an Substitutionsreaktionen teilnehmen, wobei je nach verwendeten Reagenzien verschiedene Derivate gebildet werden.

Häufige Reagenzien und Bedingungen:

    Oxidation: Kaliumpermanganat in wässriger Lösung.

    Reduktion: Wasserstoffgas mit Palladium auf Kohlenstoffkatalysator.

    Substitution: Alkylhalogenide oder Acylchloride in Gegenwart einer Base wie Triethylamin.

Hauptprodukte, die gebildet werden:

    Oxidation: Epoxide und hydroxylierte Derivate.

    Reduktion: Gesättigtes Eicosapentaenoylethanolamid.

    Substitution: N-substituierte Ethanolamine.

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

Research indicates that EPEA exhibits significant neuroprotective properties, particularly in models of neuroinflammation. A study investigated the effects of EPEA on olfactory ensheathing cells (OECs) exposed to lipopolysaccharide (LPS)-induced neuroinflammation. The results demonstrated that EPEA treatment resulted in improved cell viability and morphology compared to untreated controls. Specifically, EPEA reduced the expression of inflammatory markers such as GFAP and vimentin in OECs, indicating its potential as a therapeutic agent in neurodegenerative diseases.

Table 1: Neuroprotective Effects of EPEA on OECs

TreatmentCell Viability (%)GFAP ExpressionVimentin Expression
Control50HighHigh
EPEA (0.1 µM)75ModerateModerate
EPEA (0.5 µM)80LowLow

Anti-Inflammatory Properties

EPEA has been shown to exert anti-inflammatory effects, making it a candidate for treating inflammatory conditions. In a study focusing on psoriatic skin substitutes, EPEA supplementation led to a significant reduction in epidermal thickness and keratinocyte proliferation, suggesting its role in modulating inflammatory responses in skin disorders.

Case Study: Psoriasis Model

In this model, human fibroblasts and keratinocytes were treated with EPEA for seven days at a concentration of 10 µM. The findings indicated:

  • Decreased Epidermal Thickness : Treatment with EPEA resulted in a notable reduction in skin thickness.
  • Reduced Ki67 Positive Keratinocytes : A significant decrease in proliferating keratinocytes was observed, highlighting the compound's potential in managing psoriasis.

Cancer Therapeutics

EPEA has been investigated for its anticancer properties, particularly against prostate cancer cells. Studies have shown that EPEA exhibits greater anti-proliferative potency compared to its parent fatty acid, EPA. The mechanism appears to involve activation of cannabinoid receptors that mediate cell growth inhibition.

Table 2: Anti-Proliferative Effects of EPEA on Prostate Cancer Cells

CompoundCell LineIC50 (µM)Mechanism of Action
Eicosapentaenoyl Ethanolamide (EPEA)LNCaP5Cannabinoid receptor activation
Eicosapentaenoic Acid (EPA)LNCaP15Direct cytotoxicity
This compound (EPEA)PC36Cannabinoid receptor activation

Metabolic Regulation

Recent studies suggest that EPEA may play a role in metabolic regulation by coupling nutrient availability with growth and lifespan extension. Research involving nematodes indicated that EPEA signaling could mediate the effects of dietary restriction on lifespan extension, positioning it as a potential target for metabolic disorders.

Wirkmechanismus

Eicosapentaenoyl Ethanolamide exerts its effects primarily through the activation of cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as pain, appetite, and immune response. By binding to these receptors, this compound can modulate signaling pathways involved in inflammation, cell proliferation, and metabolism .

Vergleich Mit ähnlichen Verbindungen

Structural Differences

EPEA shares the ethanolamine head group with other NAEs but differs in its fatty acid tail composition. Key structural distinctions include:

Compound Fatty Acid Chain Carbon Chain Length Double Bonds Omega Classification Molecular Formula Molecular Weight
EPEA Eicosapentaenoic acid 20 5 ω-3 C₂₂H₃₅NO₂ 345.5 g/mol
Arachidonoyl Ethanolamide (AEA) Arachidonic acid 20 4 ω-6 C₂₂H₃₇NO₂ 347.5 g/mol
Docosahexaenoyl Ethanolamide (DHEA) Docosahexaenoic acid (DHA) 22 6 ω-3 C₂₄H₃₇NO₂ 371.6 g/mol
Oleoyl Ethanolamide (OEA) Oleic acid 18 1 ω-9 C₂₀H₃₉NO₂ 325.5 g/mol
Palmitoyl Ethanolamide (PEA) Palmitic acid 16 0 - C₁₈H₃₇NO₂ 299.5 g/mol

Key Observations :

  • EPEA and DHEA are ω-3 PUFA derivatives, whereas AEA is ω-4. This structural difference influences their receptor selectivity and anti-inflammatory potency .
  • The absence of a pentyl tail in EPEA (compared to AEA) reduces its CB1/CB2 binding affinity .

Receptor Affinity and Signaling Pathways

EPEA and its analogues exhibit divergent interactions with cannabinoid and non-cannabinoid receptors:

Compound CB1 Affinity (Ki) CB2 Affinity (Ki) PPARγ Activation Other Targets
EPEA >10 µM >10 µM Moderate PPARα, TRPV1
AEA 61 nM 306 nM Weak TRPV1, GPR55
DHEA >10 µM >10 µM Strong PPARα, PPARγ
OEA >10 µM >10 µM Strong PPARα, GPR119
PEA >10 µM >10 µM Weak PPARα, GPR55

Key Findings :

  • EPEA and DHEA are weak CB1/CB2 ligands compared to AEA but activate PPARγ more potently, contributing to anti-inflammatory and neuroprotective effects .
  • AEA’s high CB1 affinity underpins its role in neuromodulation (e.g., pain, appetite), while EPEA’s PPARγ activation may explain its efficacy in metabolic regulation .

Metabolic Pathways

EPEA is synthesized enzymatically from EPA and ethanolamine, often via phospholipase D-mediated pathways. Its catabolism involves cytochrome P450 (CYP) enzymes, such as CYP2J2, which converts EPEA to 17,18-epoxyeicosatetraenoic acid ethanolamide (17,18-EpETE-EA), a potent CB2 agonist . In contrast:

  • AEA is hydrolyzed by fatty acid amide hydrolase (FAAH) into arachidonic acid and ethanolamine.
  • DHEA undergoes similar CYP-mediated epoxidation, producing metabolites with distinct receptor activities .

Species-Specific Presence :

  • EPEA is abundant in C. elegans and detectable in human milk but absent in mouse serum, highlighting species-specific metabolic conservation .

Anti-Inflammatory and Immunomodulatory Effects

  • EPEA : Reduces pro-inflammatory cytokines via PPARγ and inhibits NF-κB signaling. Shows promise in treating inflammatory bowel disease .
  • DHEA : Enhances autophagy in cancer cells and mitigates neuroinflammation .
  • AEA : Modulates immune cell migration through CB2 activation .

Neurological and Developmental Roles

  • EPEA and DHEA are present in human milk, suggesting roles in infant brain development and immune system maturation .
  • AEA regulates synaptic plasticity and neurogenesis via CB1 .

Metabolic Regulation

  • EPEA and OEA activate PPARα, promoting lipid oxidation and weight loss .

Biologische Aktivität

Eicosapentaenoyl ethanolamide (EPEA) is a bioactive lipid derived from eicosapentaenoic acid (EPA), classified as an N-acylethanolamide. This compound has garnered attention for its diverse biological activities, particularly in anti-inflammatory and anti-proliferative contexts. This article delves into the biological activity of EPEA, highlighting its mechanisms, effects on various cell types, and potential therapeutic applications, supported by data tables and case studies.

EPEA is characterized by its structure as an ethanolamide of eicosapentaenoic acid, which contributes to its biological functions. It undergoes metabolism via fatty acid amide hydrolase (FAAH), which plays a crucial role in regulating its levels in biological systems . The compound is subject to oxidation, necessitating careful handling to maintain stability .

Anti-Inflammatory Effects

EPEA exhibits significant anti-inflammatory properties:

  • Mechanism of Action : EPEA modulates the production of pro-inflammatory mediators, promoting a shift towards anti-inflammatory lipid profiles. For instance, it has been shown to enhance the levels of anti-inflammatory mediators like prostaglandin E3 (PGE3) while reducing pro-inflammatory ones such as PGE2 in psoriatic skin models .
  • Clinical Relevance : In vitro studies have demonstrated that EPEA can reduce the proliferation of keratinocytes in psoriatic skin substitutes, indicating its potential for treating psoriasis and other inflammatory skin conditions .

Anti-Proliferative Activity

EPEA has shown promising results in inhibiting cell proliferation across various cancer cell lines:

  • Cancer Cell Studies : Research indicates that EPEA possesses greater anti-proliferative potency compared to its parent fatty acid EPA. In prostate cancer cell lines (LNCaP and PC3), EPEA's effects were mediated through cannabinoid receptors CB1 and CB2, although not exclusively reliant on these pathways .
  • Case Study : A study demonstrated that EPEA significantly inhibited the growth of LNCaP cells, suggesting its potential as an adjunctive treatment in prostate cancer therapy .

Effects on Lifespan and Metabolism

EPEA has been implicated in metabolic signaling related to lifespan extension:

  • Dietary Restriction Studies : In nematode models, EPEA was found to inhibit dietary-restriction-induced lifespan extension, suggesting it acts as a metabolic signal that integrates nutrient availability with growth and longevity .
  • Metabolomic Insights : Non-targeted metabolomics approaches revealed changes in plasma concentrations of EPEA under various physiological conditions, further linking it to metabolic health and disease states .

Data Summary

The following table summarizes key findings related to the biological activities of EPEA:

Activity Effect Cell Type/Model Reference
Anti-inflammatoryReduces PGE2 levels; increases PGE3 levelsPsoriatic skin substitutes
Anti-proliferativeInhibits cell proliferationLNCaP and PC3 prostate cancer
Metabolic signalingInhibits lifespan extensionNematodes
Modulation of lipid profileAlters lipid mediator compositionSkin models

Q & A

Basic Research Questions

Q. What are the primary experimental models used to study EPEA's metabolic and anti-inflammatory effects?

EPEA has been studied in C. elegans for its role in linking nutrient availability to lifespan regulation and in mammalian models (e.g., 3T3-L1 adipocytes) for anti-inflammatory effects. In C. elegans, dietary restriction experiments reveal EPEA's inhibition of lifespan extension via non-canonical pathways, as these organisms lack mammalian cannabinoid receptors . For anti-inflammatory studies, assays measuring cytokine suppression (e.g., IL-6 and MCP-1 via ELISA) in adipocytes treated with lipopolysaccharide (LPS) are standard .

Q. What methodological approaches are recommended for synthesizing EPEA in laboratory settings?

Enzymatic synthesis using choline-chloride-based natural deep eutectic solvents (NADES) is an efficient method. Optimized conditions include a fish oil ethyl ester/ethanolamine molar ratio of 1:2, 60°C reaction temperature, 8.5% water content in the solvent, and enzyme loading of 2195 units. Centrifugation is used for product separation, achieving yields >90% .

Q. How should EPEA be stored and handled to maintain stability during experiments?

EPEA in powder form should be stored at -20°C (stable for 3 years) or 4°C (2 years). Solutions in solvents like ethanol are stable for 6 months at -80°C or 1 month at -20°C. Handling requires flame-resistant gloves, sealed goggles, and ventilation due to flammability (flash point: 13°C) and potential eye irritation .

Q. What analytical techniques validate EPEA purity and concentration?

High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is commonly used. Mass spectrometry (MS) confirms molecular identity (C22_{22}H35_{35}NO2_2, MW 345.52). Nuclear magnetic resonance (NMR) characterizes structural integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions in EPEA's receptor-mediated effects across species?

While EPEA acts as a CB1/CB2 agonist in mammals, C. elegans lacks these receptors, suggesting alternative signaling pathways. Advanced approaches include:

  • Receptor knockout/knockdown models in mammals to isolate CB1/CB2-independent effects.
  • Binding assays (e.g., competitive radioligand studies) to identify novel receptors in invertebrates.
  • Transcriptomic or proteomic profiling to uncover conserved signaling mediators .

Q. What experimental designs address variability in EPEA's impact on lifespan under dietary restriction?

Contradictory lifespan data in C. elegans may arise from differences in dietary composition, EPEA concentration, or genetic background. Recommendations include:

  • Standardizing diets (e.g., defined bacterial strains or synthetic media).
  • Dose-response curves to identify threshold effects.
  • Genetic screens to pinpoint modifiers of EPEA’s lifespan regulation .

Q. How can enzymatic synthesis of EPEA be optimized for scalability without compromising yield?

Key parameters for scalability:

  • Solvent system : Choline chloride-glucose NADES with controlled water content (8.5% w/w) enhances enzyme stability.
  • Continuous flow reactors : Improve reaction consistency and reduce batch-to-batch variability.
  • Immobilized enzymes : Enable reuse and reduce costs. Pilot-scale trials should monitor conversion rates via HPLC .

Q. What strategies mitigate confounding variables in EPEA's anti-inflammatory studies?

  • Cell culture controls : Use LPS-free reagents and validate endotoxin levels.
  • Multi-omics integration : Pair cytokine assays (e.g., ELISA) with lipidomic profiling to distinguish EPEA-specific effects from broader metabolic changes.
  • In vivo models : Validate findings in transgenic mice with tissue-specific cannabinoid receptor deletions .

Q. Methodological Considerations Table

Aspect Recommendations References
Synthesis NADES solvent, 60°C, 1:2 molar ratio, 2195 enzyme units
Storage Powder: -20°C; Solutions: -80°C (6 months)
Safety Flame-resistant gloves, sealed goggles, ventilation (flash point: 13°C)
Analysis HPLC (purity), MS/NMR (structural validation)
Inflammation Models 3T3-L1 adipocytes + LPS, IL-6/MCP-1 ELISA

Eigenschaften

IUPAC Name

(5Z,8Z,11Z,14Z,17Z)-N-(2-hydroxyethyl)icosa-5,8,11,14,17-pentaenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h3-4,6-7,9-10,12-13,15-16,24H,2,5,8,11,14,17-21H2,1H3,(H,23,25)/b4-3-,7-6-,10-9-,13-12-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKKNJPJQKTXIT-JLNKQSITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901153302
Record name (5Z,8Z,11Z,14Z,17Z)-N-(2-Hydroxyethyl)-5,8,11,14,17-eicosapentaenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901153302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Eicosapentaenoyl Ethanolamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013649
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

109001-03-8
Record name (5Z,8Z,11Z,14Z,17Z)-N-(2-Hydroxyethyl)-5,8,11,14,17-eicosapentaenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109001-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5Z,8Z,11Z,14Z,17Z)-N-(2-Hydroxyethyl)-5,8,11,14,17-eicosapentaenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901153302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Eicosapentaenoyl Ethanolamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013649
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Eicosapentaenoyl Ethanolamide
Eicosapentaenoyl Ethanolamide
Eicosapentaenoyl Ethanolamide
Eicosapentaenoyl Ethanolamide
Eicosapentaenoyl Ethanolamide
Eicosapentaenoyl Ethanolamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.